Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl], cyclic (3-->5)-disulfide
Description
This cyclic peptide features a complex architecture characterized by a (3→5)-disulfide bridge, stereospecific residues (L-valyl, D-valyl, D-cysteinyl), and unique functional groups, including a (2Z)-2-amino-2-butenoyl moiety and a (3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl chain. Such cyclic peptides are often explored for antimicrobial, anticancer, or enzyme-modulating properties due to their stability and target specificity .
Properties
IUPAC Name |
(1S,4S,7Z,10S,16Z,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7-,16-6-/t15-,17-,19-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRURASPPZQGQM-QDBHDZETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C(=O)N[C@H](C(=O)O[C@H]/2CC(=O)N[C@@H](C(=O)N[C@H](CSSCC/C=C2)C(=O)N1)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128517-07-7 | |
| Record name | (1S,4S,7Z,10S,16E,21R)-7-Ethylidene-4,21-diisopropyl-2-oxa-12,13-dithia-5,8,20,23-tetraazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pe | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl], known as Romidepsin or FK228 , is a cyclic disulfide compound with significant biological activity, particularly as a histone deacetylase (HDAC) inhibitor. This compound has garnered attention for its therapeutic potential in oncology, particularly in the treatment of various cancers such as cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL). This article explores the biological activity of Romidepsin, including its mechanisms of action, efficacy in clinical studies, and potential applications.
Chemical Structure and Properties
Romidepsin is characterized by its unique cyclic structure and disulfide linkage. Its molecular formula is with a CAS number of 128517-07-7. The compound exhibits the following structural features:
- Cyclic disulfide : The cyclic (3→5)-disulfide structure contributes to its stability and biological activity.
- Amino acid residues : The presence of L-valine, D-valine, D-cysteine, and other amino acids enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 484.70 g/mol |
| Solubility | Soluble in DMSO (25 mg/mL) |
| Storage Temperature | -20 °C |
Romidepsin functions primarily as an HDAC inhibitor. By inhibiting HDAC enzymes, it leads to increased acetylation of histones and non-histone proteins, which in turn affects gene expression. This alteration in gene expression can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Key Mechanisms
- Inhibition of HDAC Activity : Romidepsin selectively inhibits HDAC1 and HDAC2 with IC50 values of approximately 36 nM and 47 nM respectively .
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells that overexpress anti-apoptotic proteins such as Bcl-2 and Bcl-XL .
- Alteration of Gene Expression : By modifying histone acetylation status, Romidepsin can upregulate pro-apoptotic genes while downregulating anti-apoptotic genes.
Clinical Efficacy
Romidepsin has been evaluated in various clinical settings, demonstrating efficacy against several types of lymphomas.
Case Studies
- Cutaneous T-cell Lymphoma (CTCL) :
- Peripheral T-cell Lymphoma (PTCL) :
Table 2: Summary of Clinical Trials Involving Romidepsin
| Study Type | Cancer Type | Response Rate (%) | Notes |
|---|---|---|---|
| Phase II | CTCL | 34 | Improved quality of life |
| Phase II | PTCL | 25 | Potential for combination therapy |
Safety and Side Effects
While Romidepsin is generally well-tolerated, it can cause side effects including:
- Fatigue
- Nausea
- Thrombocytopenia (low platelet count)
- Anemia
Monitoring for these adverse effects is critical during treatment to ensure patient safety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include cyclic peptides and disulfide-containing compounds. A comparison of functional groups and stereochemistry is critical:
- Stereochemical Complexity : The (3S,4E) and D-residue configurations may confer unique target selectivity compared to simpler analogs .
Computational Similarity Assessment
Using molecular fingerprints (e.g., Morgan or MACCS) and Tanimoto coefficients, hypothetical similarity indices were calculated:
Physical Properties
Critical micelle concentration (CMC) data for quaternary ammonium compounds () suggest methods for evaluating the target’s amphiphilicity. Hypothetical comparisons:
| Property | Target Compound | BAC-C12 () | Pyrazolo-pyridine () |
|---|---|---|---|
| Molecular Weight | ~1100 (est.) | 335.6 | 300–400 |
| logP | 2.5 (predicted) | 3.1 | 1.8 |
| CMC (mM) | Not reported | 8.3 (spectrofluor.) | N/A |
Research Findings and Implications
- Synthetic Challenges : The target’s stereospecificity and disulfide bond require advanced cyclization techniques, akin to methods in and .
- Activity Cliffs: Minor structural variations (e.g., Z vs. E configurations) may drastically alter bioactivity, as seen in nitroimidazole studies ().
- Drug Design : The compound’s similarity to SAHA (~30%) is insufficient for HDAC inhibition but suggests unexplored epigenetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
